Hdac6-IN-13

Description

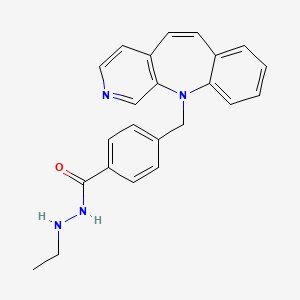

Structure

3D Structure

Properties

Molecular Formula |

C23H22N4O |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N'-ethyl-4-(pyrido[3,4-b][1]benzazepin-11-ylmethyl)benzohydrazide |

InChI |

InChI=1S/C23H22N4O/c1-2-25-26-23(28)20-9-7-17(8-10-20)16-27-21-6-4-3-5-18(21)11-12-19-13-14-24-15-22(19)27/h3-15,25H,2,16H2,1H3,(H,26,28) |

InChI Key |

ZNRZSMMDQXGEGA-UHFFFAOYSA-N |

Canonical SMILES |

CCNNC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=CC4=C2C=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Hdac6-IN-13

Introduction

Hdac6-IN-13, also known as compound 35m, is a potent and highly selective, orally active inhibitor of Histone Deacetylase 6 (HDAC6). Its discovery marks a significant advancement in the development of therapeutic agents targeting HDAC6, which is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a detailed summary of the discovery, synthesis, and biological evaluation of Hdac6-IN-13, tailored for professionals in the field of drug discovery and development.

Discovery and Rationale

The development of Hdac6-IN-13 was driven by the need for selective HDAC6 inhibitors with improved pharmacokinetic profiles over existing hydroxamic acid-based inhibitors, such as Tubastatin A and ACY-1215. The core innovation of Hdac6-IN-13 lies in the use of a novel hydrazide group as a zinc-binding group (ZBG), a critical component for interacting with the zinc ion in the active site of HDAC enzymes. The design strategy focused on a structure-activity relationship (SAR) study to optimize the inhibitor's potency and selectivity for HDAC6.

Quantitative Data Summary

The inhibitory activity of Hdac6-IN-13 and its analogs against various HDAC isoforms was determined through in vitro enzymatic assays. The key quantitative data are summarized in the table below for easy comparison.

| Compound | HDAC6 IC50 (µM) | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |

| Hdac6-IN-13 (35m) | 0.019 | 1.53 | 2.06 | 1.03 |

Table 1: In vitro inhibitory activity of Hdac6-IN-13 against HDAC isoforms.

Experimental Protocols

A detailed description of the key experimental methodologies employed in the discovery and evaluation of Hdac6-IN-13 is provided below.

General Synthesis of Hdac6-IN-13 (Compound 35m)

The synthesis of Hdac6-IN-13 is a multi-step process that begins with commercially available starting materials. The general synthetic workflow is outlined below.

Hdac6-IN-13: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Potent and Selective HDAC6 Inhibitor

Abstract

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target for a range of pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Its primary cytoplasmic localization and unique substrate specificity for non-histone proteins, such as α-tubulin and heat shock protein 90 (HSP90), distinguish it from other HDAC isoforms. Hdac6-IN-13 is a potent and highly selective inhibitor of HDAC6, demonstrating significant potential in preclinical research. This technical guide provides a comprehensive overview of Hdac6-IN-13, including its fundamental properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Introduction to Hdac6-IN-13

Hdac6-IN-13 is a small molecule inhibitor that exhibits high selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2837128-41-1 |

| Molecular Weight | 370.45 g/mol |

In Vitro Potency and Selectivity

Hdac6-IN-13 demonstrates potent inhibition of HDAC6 with significantly lower activity against other HDAC isoforms.

| Target | IC50 (μM) |

| HDAC6 | 0.019 |

| HDAC1 | 1.53 |

| HDAC2 | 2.06 |

| HDAC3 | 1.03 |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Hdac6-IN-13 is the inhibition of the deacetylase activity of HDAC6. This leads to the hyperacetylation of its key cytoplasmic substrates, thereby modulating various cellular processes.

Regulation of α-tubulin and Microtubule Dynamics

HDAC6 is a major α-tubulin deacetylase. Inhibition of HDAC6 by Hdac6-IN-13 leads to the accumulation of acetylated α-tubulin. This modification is associated with increased microtubule stability and affects processes such as cell motility and intracellular transport.

Modulation of HSP90 Chaperone Activity

HDAC6 also deacetylates the molecular chaperone HSP90. Inhibition by Hdac6-IN-13 can disrupt the chaperone function of HSP90, leading to the degradation of its client proteins, many of which are oncoproteins.

Key Signaling Pathways

The activity of Hdac6-IN-13 intersects with several critical signaling pathways implicated in disease pathogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of Hdac6-IN-13.

In Vitro HDAC6 Enzymatic Assay (Fluorometric)

This assay measures the ability of Hdac6-IN-13 to inhibit the enzymatic activity of recombinant HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

HDAC6 fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trichostatin A and trypsin in buffer)

-

Hdac6-IN-13 dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of Hdac6-IN-13 in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the recombinant HDAC6 enzyme to each well, except for the no-enzyme control.

-

Add the diluted Hdac6-IN-13 or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the HDAC6 fluorometric substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding the developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percent inhibition for each concentration of Hdac6-IN-13 and determine the IC50 value.

Western Blot for α-tubulin Acetylation

This protocol is used to assess the effect of Hdac6-IN-13 on the acetylation of its primary substrate, α-tubulin, in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Hdac6-IN-13

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of Hdac6-IN-13 or vehicle control for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin and the loading control.

Cell Viability Assay (MTT Assay)

This assay determines the effect of Hdac6-IN-13 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Hdac6-IN-13

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Hdac6-IN-13 for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Anti-inflammatory Assay (DSS-induced Colitis Model)

This model is used to evaluate the anti-inflammatory efficacy of Hdac6-IN-13 in vivo.

Materials:

-

Mice (e.g., C57BL/6)

-

Dextran sulfate sodium (DSS)

-

Hdac6-IN-13 formulated for in vivo administration (e.g., in a vehicle of DMSO, Tween 80, and saline)

-

Calipers for colon length measurement

-

Histology supplies

Procedure:

-

Induce colitis in mice by administering DSS in their drinking water for a specified period (e.g., 5-7 days).

-

Administer Hdac6-IN-13 or vehicle control to the mice daily via a suitable route (e.g., oral gavage or intraperitoneal injection).

-

Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding (Disease Activity Index - DAI).

-

At the end of the study, euthanize the mice and collect the colons.

-

Measure the colon length.

-

Fix a portion of the colon in formalin for histological analysis (e.g., H&E staining) to assess tissue damage and inflammation.

-

Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Conclusion

Hdac6-IN-13 is a valuable research tool for investigating the biological roles of HDAC6 and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity, coupled with its demonstrated in vitro and potential in vivo activities, make it a subject of significant interest for researchers in oncology, neurobiology, and immunology. The experimental protocols provided in this guide offer a robust framework for the further characterization and evaluation of this and other selective HDAC6 inhibitors.

A Technical Guide to the Classification and Analysis of HDAC6 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Histone Deacetylase 6 (HDAC6) inhibitors, covering their classification, mechanism of action, and the experimental protocols essential for their evaluation. HDAC6 has emerged as a significant therapeutic target in oncology, neurodegenerative diseases, and inflammatory disorders due to its unique cytoplasmic localization and diverse non-histone substrates.

Classification of HDAC6 Inhibitors

HDAC inhibitors are broadly classified based on their chemical structures.[1] The major classes of HDAC6 inhibitors include hydroxamic acids, benzamides, and other unique pharmacophores.[1] Selective HDAC6 inhibitors are designed to target the specific structural features of the HDAC6 active site, conferring selectivity over other HDAC isoforms.[2]

Table 1: Classification of Representative HDAC6 Inhibitors

| Class | Representative Inhibitor | Key Structural Features |

| Hydroxamic Acids | Tubastatin A | Contains a hydroxamic acid zinc-binding group, a linker, and a surface recognition cap group. |

| Ricolinostat (ACY-1215) | A selective hydroxamic acid-based inhibitor.[3] | |

| Citarinostat (ACY-241) | Orally available selective hydroxamic acid inhibitor.[4] | |

| Naphthoquinones | NQN-1 | Possesses a central naphthoquinone structure.[1] |

Mechanism of Action of HDAC6 Inhibitors

HDAC6 is a class IIb histone deacetylase predominantly found in the cytoplasm.[5] Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6 has a broader range of non-histone protein substrates. Inhibition of HDAC6 leads to the hyperacetylation of these substrates, thereby modulating various cellular processes.

Key substrates of HDAC6 include α-tubulin and the heat shock protein 90 (Hsp90).[6]

-

α-tubulin: HDAC6 is the primary deacetylase of α-tubulin. Acetylation of α-tubulin is associated with microtubule stability and is crucial for intracellular transport and cell motility. Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which can impact cancer cell migration and the clearance of misfolded protein aggregates.[6]

-

Hsp90: Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins. Deacetylation of Hsp90 by HDAC6 is required for its chaperone activity. Inhibition of HDAC6 results in Hsp90 hyperacetylation, leading to its inactivation and the subsequent degradation of its client proteins.[6]

The downstream effects of HDAC6 inhibition are pleiotropic and include the disruption of cancer cell proliferation, induction of apoptosis, and modulation of inflammatory responses.[3][7]

Quantitative Data on HDAC6 Inhibitor Selectivity

The therapeutic potential of HDAC6 inhibitors is often linked to their selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs, to minimize off-target effects.[3] This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) values against a panel of HDAC enzymes.

Table 2: In Vitro Inhibitory Activity (IC50, nM) of Selective HDAC6 Inhibitors

| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | Selectivity (HDAC1/HDAC6) |

| Tubastatin A | >15,000 | >15,000 | >15,000 | 15 | >1000-fold |

| Ricolinostat (ACY-1215) | 63 | 68 | 61 | 5 | ~12-fold |

| Citarinostat (ACY-241) | 44 | - | 46 | 2.6 | ~17-fold |

| ACY-738 | >10,000 | >10,000 | >10,000 | 1.7 | >5882-fold |

| Tubacin | 1400 | - | - | 4 | 350-fold |

Data compiled from multiple sources.[4][8]

Experimental Protocols

The characterization of HDAC6 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.

HDAC6 Activity Assay (Fluorogenic)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC6.

Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue.[9][10] In the presence of active HDAC6, the acetyl group is removed.[9][10] A developer solution is then added that specifically acts on the deacetylated substrate to release a fluorophore, which can be quantified using a fluorescence plate reader.[9][10] The signal is directly proportional to the HDAC6 activity.

Protocol:

-

Reagent Preparation: Prepare assay buffer, HDAC6 enzyme solution, fluorogenic substrate, and developer solution as per the manufacturer's instructions (e.g., BPS Bioscience Cat# 50006, Assay Genie Cat# BN00702).[9][11]

-

Inhibitor Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Reaction:

-

To the wells of a 96-well microplate, add the HDAC6 enzyme.

-

Add the test compound or vehicle control.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate for a further 30-60 minutes at 37°C.

-

-

Signal Development: Add the developer solution to each well and incubate for 15-30 minutes at room temperature.

-

Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).[11]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Acetylated α-Tubulin

This cell-based assay is a hallmark for confirming the cellular activity of HDAC6 inhibitors.

Principle: Treatment of cells with an HDAC6 inhibitor should lead to an accumulation of acetylated α-tubulin.[1] Western blotting uses specific antibodies to detect the levels of acetylated α-tubulin and total α-tubulin in cell lysates. An increase in the ratio of acetylated to total α-tubulin indicates HDAC6 inhibition.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of the HDAC6 inhibitor or vehicle control for a specified time (e.g., 16-24 hours).

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., Cell Signaling Technology #3971) overnight at 4°C.[13]

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total α-tubulin as a loading control.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of acetylated α-tubulin normalized to total α-tubulin.

Visualizations

Signaling Pathway of HDAC6

Caption: Simplified HDAC6 signaling pathway.

Experimental Workflow for HDAC6 Inhibitor Characterization

Caption: General workflow for HDAC6 inhibitor evaluation.

References

- 1. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. clinisciences.com [clinisciences.com]

- 11. assaygenie.com [assaygenie.com]

- 12. bio-rad.com [bio-rad.com]

- 13. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]

Hdac6-IN-13 physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Hdac6-IN-13, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). It includes a summary of its physical and chemical characteristics, detailed experimental protocols for its evaluation, and a description of its known mechanism of action and relevant signaling pathways.

Core Physical and Chemical Characteristics

Hdac6-IN-13, also identified as Compound 35m, is a small molecule inhibitor with significant oral bioavailability and blood-brain barrier permeability, making it a valuable tool for both in vitro and in vivo research.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₄O₃ | N/A |

| Molecular Weight | 384.43 g/mol | N/A |

| CAS Number | 2419611-01-3 | N/A |

| Appearance | A solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Biological Activity and Selectivity

Hdac6-IN-13 is a highly potent and selective inhibitor of HDAC6. Its inhibitory activity has been characterized against multiple HDAC isoforms, demonstrating a clear selectivity for HDAC6 over other classes of HDACs.

| Target | IC₅₀ (µM) | Reference |

| HDAC6 | 0.019 | [1] |

| HDAC1 | 1.53 | [1] |

| HDAC2 | 2.06 | [1] |

| HDAC3 | 1.03 | [1] |

Mechanism of Action and Signaling Pathways

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates include α-tubulin, cortactin, and Hsp90. By inhibiting HDAC6, Hdac6-IN-13 leads to the hyperacetylation of these substrates, thereby affecting microtubule dynamics, cell migration, and protein quality control.[2][3]

The anti-inflammatory activity of Hdac6-IN-13 is attributed to its ability to attenuate the NLRP3 inflammasome activation.[1] HDAC6 has been shown to regulate inflammatory responses through the TLR4-MAPK/NF-κB signaling pathways.[4] Inhibition of HDAC6 can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5]

Below is a diagram illustrating the central role of HDAC6 in cellular signaling pathways.

Caption: HDAC6 signaling pathway overview.

Experimental Protocols

The following are representative protocols for the evaluation of Hdac6-IN-13's activity. These are based on established methods for characterizing selective HDAC6 inhibitors.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro potency of Hdac6-IN-13 against purified HDAC enzymes.

Materials:

-

Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., Trichostatin A and trypsin in buffer)

-

Hdac6-IN-13 stock solution in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Hdac6-IN-13 in assay buffer.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 35 µL of diluted HDAC enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of developer solution.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of α-Tubulin and Histone Acetylation

This protocol is used to assess the cellular activity and selectivity of Hdac6-IN-13 by measuring the acetylation levels of its primary substrate, α-tubulin, and a substrate of class I HDACs, histone H3.[6][7]

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Hdac6-IN-13

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-histone H3, anti-histone H3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Hdac6-IN-13 or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Mouse Model

This protocol outlines an in vivo experiment to evaluate the anti-inflammatory effects of Hdac6-IN-13.[1]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Hdac6-IN-13

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

-

ELISA kits for TNF-α and IL-1β

-

Blood collection supplies

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Divide the mice into groups: Vehicle control, LPS + Vehicle, and LPS + Hdac6-IN-13 (at various doses).

-

Administer Hdac6-IN-13 or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

After a specified time (e.g., 1 hour), inject the mice with LPS (e.g., 1 mg/kg, i.p.) to induce an inflammatory response. The vehicle control group receives a saline injection.

-

After a further time period (e.g., 2 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.

-

Separate the serum by centrifugation.

-

Measure the serum levels of TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the effect of Hdac6-IN-13 on LPS-induced cytokine production.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a selective HDAC6 inhibitor like Hdac6-IN-13.

Caption: Preclinical evaluation workflow for an HDAC6 inhibitor.

This guide provides a foundational understanding of Hdac6-IN-13 for research and drug development purposes. For more specific applications and detailed experimental conditions, it is recommended to consult the primary literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of HDAC6 attenuates LPS-induced inflammation in macrophages by regulating oxidative stress and suppressing the TLR4-MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel HDAC6 Inhibitor Ameliorates Imiquimod-Induced Psoriasis-Like Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Functions of HDAC6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique member of the class IIb histone deacetylase family, primarily localized in the cytoplasm.[1][2] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 boasts a diverse repertoire of non-histone substrates, positioning it as a critical regulator of a wide array of cellular processes.[3][4] Its distinct biological functions, mediated through two active catalytic domains and a C-terminal zinc finger ubiquitin-binding domain, have implicated HDAC6 in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][5] This technical guide provides a comprehensive overview of the core functions of HDAC6, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to support further research and drug development efforts.

Core Functions and Substrates of HDAC6

HDAC6's primary role is the deacetylation of various protein substrates, which modulates their activity, stability, and interaction with other proteins. This enzymatic activity is central to its involvement in multiple cellular pathways.

Regulation of Microtubule Dynamics

One of the most well-characterized functions of HDAC6 is the deacetylation of α-tubulin, a key component of microtubules.[4] By removing acetyl groups from lysine 40 of α-tubulin, HDAC6 influences microtubule stability and dynamics. This regulation is crucial for fundamental cellular processes such as cell migration, intracellular transport, and cell division.[4]

Protein Quality Control and Aggresome Formation

HDAC6 plays a pivotal role in cellular protein quality control. Its ubiquitin-binding domain allows it to recognize and bind to misfolded, polyubiquitinated proteins.[3][5] HDAC6 then acts as a scaffold, recruiting these protein aggregates to dynein motors for retrograde transport along microtubules to the microtubule-organizing center (MTOC).[5] This process culminates in the formation of an aggresome, a perinuclear inclusion body where aggregated proteins are sequestered for subsequent degradation via autophagy.[5]

Chaperone Activity Regulation

HDAC6 modulates the activity of the molecular chaperone Heat shock protein 90 (Hsp90). Deacetylation of Hsp90 by HDAC6 is essential for its chaperone function, which is critical for the stability and activity of a multitude of client proteins involved in cell signaling, proliferation, and survival.[3][6]

Regulation of Autophagy

HDAC6 is intricately linked to the autophagy pathway, a cellular process for the degradation of damaged organelles and long-lived proteins.[7] It is involved in multiple stages of autophagy, from the formation of autophagosomes to their fusion with lysosomes, facilitating the clearance of cellular debris and aggregated proteins.[7]

Quantitative Data on HDAC6 Function

HDAC6 Expression in Cancer

The expression of HDAC6 is frequently dysregulated in various cancers. The following table summarizes representative findings on HDAC6 expression levels in different tumor types compared to normal tissues.

| Cancer Type | HDAC6 Expression Level in Tumor vs. Normal Tissue | Reference |

| Oral Squamous Cell Carcinoma | Significantly higher in carcinomas | [3] |

| Breast Cancer | Associated with better survival, higher in smaller, low-grade tumors | [3] |

| Colon Cancer | Higher in cancer tissue, associated with shorter survival | [8] |

| Ovarian Cancer | Higher in low and high-grade carcinomas | [9] |

| Acute Myeloid Leukemia (AML) | Overexpressed in primary AML blasts | [9] |

Inhibitory Activity of Selective HDAC6 Inhibitors

A growing number of selective HDAC6 inhibitors are being developed and investigated for their therapeutic potential. The table below presents the half-maximal inhibitory concentrations (IC50) of several key HDAC6 inhibitors against HDAC6 and other HDAC isoforms, highlighting their selectivity.

| Inhibitor | HDAC6 IC50 (nM) | Selectivity over HDAC1 | Selectivity over HDAC2 | Selectivity over HDAC3 | Reference |

| Tubastatin A | 15 | >1000-fold | >1000-fold | >1000-fold | [10] |

| ACY-1215 (Ricolinostat) | 5 | >10-fold | >10-fold | >10-fold | [11] |

| Citarinostat (ACY-241) | 2.6 | >10-fold | >10-fold | >10-fold | [11] |

| SW-100 | 3.0 | >260-fold | >260-fold | >260-fold | [12] |

| MPT0G211 | 0.29 | >1000-fold | >1000-fold | >1000-fold | [12] |

| Compound 24 | 19 | >50-fold | >50-fold | >50-fold | [13] |

HDAC6 Inhibitors in Clinical Trials

Several HDAC6 inhibitors have advanced into clinical trials for various indications, primarily in oncology.

| Inhibitor | Phase | Indication(s) | Status | Reference |

| Ricolinostat (ACY-1215) | Phase II | Diabetic Peripheral Neuropathy | Active | [14] |

| Citarinostat (ACY-241) | Phase II | Multiple Myeloma, Non-Small Cell Lung Cancer | Active | [15] |

| CKD-506 | Phase II | Rheumatoid Arthritis | Active | [14] |

| KA2507 | Phase I/II | Solid Tumors | Active | [14] |

Key Experimental Protocols

HDAC6 Enzymatic Activity Assay (Fluorometric)

This protocol describes a common method for measuring HDAC6 enzymatic activity in vitro, for example, when screening for inhibitors.

Materials:

-

Recombinant human HDAC6 enzyme

-

HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A to stop the HDAC reaction)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~350-380 nm, Emission ~440-460 nm)

Procedure:

-

Prepare serial dilutions of the test compound (inhibitor) in Assay Buffer.

-

In a 96-well plate, add the recombinant HDAC6 enzyme to each well, except for the blank controls.

-

Add the test compound dilutions to the respective wells. Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the HDAC6 fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.

-

Incubate the plate at 37°C for a further 15-20 minutes to allow for signal development.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[16][17][18]

Cellular Tubulin Acetylation Assay (Western Blot)

This protocol outlines the steps to assess the effect of HDAC6 inhibition on the acetylation status of its primary substrate, α-tubulin, in cultured cells.

Materials:

-

Cultured mammalian cells

-

HDAC6 inhibitor or vehicle control (e.g., DMSO)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with the HDAC6 inhibitor at various concentrations or for different time points. Include a vehicle-treated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-α-tubulin antibody to assess total tubulin levels as a loading control.

-

Quantify the band intensities to determine the relative levels of acetylated tubulin.[19]

Aggresome Formation Assay (Immunofluorescence)

This protocol details the visualization of aggresome formation in cells, a process regulated by HDAC6.

Materials:

-

Cultured mammalian cells on coverslips

-

Proteasome inhibitor (e.g., MG132) to induce aggresome formation

-

HDAC6 inhibitor or vehicle control

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-ubiquitin and/or anti-HDAC6

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a culture plate.

-

Treat the cells with a proteasome inhibitor (e.g., MG132) to induce the accumulation of misfolded proteins and aggresome formation. Co-treat with an HDAC6 inhibitor or vehicle to assess the role of HDAC6.

-

After the treatment period, wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and then permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash with PBS and block with Blocking Buffer for 1 hour.

-

Incubate the cells with the primary antibody (e.g., anti-ubiquitin) overnight at 4°C.

-

Wash with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. Aggresomes will appear as bright, perinuclear inclusions positive for ubiquitin.

Signaling Pathways and Logical Relationships

HDAC6-Mediated Aggresome Formation Pathway

Caption: HDAC6 facilitates the clearance of misfolded proteins by mediating their transport to the aggresome for subsequent degradation.

HDAC6 Regulation of Hsp90 and Client Protein Stability

Caption: HDAC6 deacetylates and activates Hsp90, promoting the stability and function of its client proteins.

Experimental Workflow for Assessing HDAC6 Inhibition on Tubulin Acetylation

Caption: A stepwise workflow for the quantitative analysis of cellular tubulin acetylation levels following HDAC6 inhibition.

Conclusion

HDAC6 stands out as a multifaceted enzyme with critical roles in maintaining cellular homeostasis. Its dysregulation is a common feature in a range of debilitating diseases, making it a highly attractive therapeutic target. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of HDAC6 function and for professionals engaged in the development of novel therapeutics targeting this key enzyme. Further investigation into the intricate signaling networks governed by HDAC6 will undoubtedly pave the way for innovative treatment strategies for cancer, neurodegeneration, and inflammatory disorders.

References

- 1. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]

- 2. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 - Wikipedia [en.wikipedia.org]

- 5. Structural Basis of Catalysis and Inhibition of HDAC6 CD1, the Enigmatic Catalytic Domain of Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. zenodo.org [zenodo.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hdac6-IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Its dysregulation has been implicated in numerous diseases, most notably in cancer, making it a prominent target for therapeutic intervention. Hdac6-IN-13 is a potent and selective inhibitor of HDAC6. These application notes provide detailed in vitro experimental protocols to characterize the activity and cellular effects of Hdac6-IN-13 and other similar HDAC6 inhibitors.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Hdac6-IN-13 against HDAC Isozymes

| Enzyme | IC50 (nM) |

| HDAC6 | Value |

| HDAC1 | >10,000 |

| HDAC2 | >10,000 |

| HDAC3 | >10,000 |

| HDAC8 | >10,000 |

| HDAC4 | >10,000 |

| HDAC5 | >10,000 |

| HDAC7 | >10,000 |

| HDAC9 | >10,000 |

| HDAC10 | Value |

| HDAC11 | Value |

Note: IC50 values are representative and should be determined experimentally.

Table 2: Anti-proliferative Activity of Hdac6-IN-13 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | Value |

| MCF-7 | Breast Cancer | Value |

| HCT116 | Colon Cancer | Value |

| B16-F10 | Melanoma | Value |

Note: IC50 values are representative and should be determined experimentally for specific cell lines of interest.

Experimental Protocols

HDAC6 Enzymatic Assay (Fluorometric)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Hdac6-IN-13 against recombinant human HDAC6 enzyme.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer (e.g., Trypsin in assay buffer)

-

Trichostatin A (TSA) as a positive control

-

Hdac6-IN-13

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of Hdac6-IN-13 in assay buffer.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Hdac6-IN-13 solution or vehicle control

-

Recombinant HDAC6 enzyme solution

-

-

Incubate the plate at 37°C for 15 minutes.

-

To initiate the reaction, add the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding the developer solution to each well.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of Hdac6-IN-13 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Hdac6-IN-13 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Hdac6-IN-13

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear microplates

-

Microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Hdac6-IN-13 for 72 hours. Include a vehicle-only control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.[1][2]

Western Blot for α-Tubulin Acetylation

This protocol is used to assess the in-cell activity of Hdac6-IN-13 by measuring the acetylation level of its primary substrate, α-tubulin.[3][4][5][6]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Hdac6-IN-13

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-acetylated-α-tubulin (Lys40)

-

Anti-α-tubulin

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of Hdac6-IN-13 for 24 hours.

-

Lyse the cells in RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated-α-tubulin and a loading control (α-tubulin or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin or the loading control.

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Hdac6-IN-13: In Vivo Application Notes and Protocols for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac6-IN-13 is a potent and highly selective, orally active inhibitor of Histone Deacetylase 6 (HDAC6) with a reported IC₅₀ of 0.019 μM. It demonstrates significant selectivity over other HDAC isoforms, including HDAC1, HDAC2, and HDAC3. Notably, Hdac6-IN-13 exhibits excellent oral bioavailability and the ability to cross the blood-brain barrier in mice, making it a valuable tool for in vivo studies targeting HDAC6 in various disease models, particularly those involving neuroinflammation and peripheral inflammatory responses.

These application notes provide a comprehensive overview of the in vivo use of Hdac6-IN-13 in mouse models, including established dosage, experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the known in vivo dosage and pharmacokinetic parameters of Hdac6-IN-13 in mice.

| Parameter | Value | Administration Route | Mouse Model | Source |

| Dosage | 20 mg/kg | Oral (p.o.), single dose | C57BL/6 (assumed) | [1] |

| Administration | Intravenous (i.v.) | Not specified | C57BL/6 (assumed) | [1] |

| Oral Bioavailability (F%) | 93.4% | Oral (p.o.) | C57BL/6 (assumed) | [1] |

| Key Finding | Significantly decreased serum IL-1β levels | Oral (p.o.) and Intraperitoneal (i.p.) | LPS-induced inflammation | [1] |

Signaling Pathway

HDAC6 is a cytoplasmic deacetylase with a primary role in regulating protein function through the removal of acetyl groups from non-histone proteins. Its inhibition by Hdac6-IN-13 can modulate various signaling pathways, including those involved in inflammation. One key pathway affected is the pro-inflammatory cytokine signaling cascade, as evidenced by the reduction of IL-1β.

Caption: Inhibition of HDAC6 by Hdac6-IN-13 modulates inflammatory pathways.

Experimental Protocols

In Vivo Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Mouse Model

This protocol describes a general procedure for evaluating the anti-inflammatory effects of Hdac6-IN-13 in mice challenged with LPS.

Materials:

-

Hdac6-IN-13

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium in water)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile phosphate-buffered saline (PBS)

-

C57BL/6 mice (or other appropriate strain)

-

Standard laboratory equipment for animal handling, injections, and blood collection.

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Compound Preparation: Prepare a homogenous suspension of Hdac6-IN-13 in the chosen vehicle at the desired concentration for a 20 mg/kg dosage. The final volume for oral gavage should be approximately 100-200 µL per mouse. Prepare the vehicle control in parallel.

-

Dosing:

-

Administer Hdac6-IN-13 (20 mg/kg) or vehicle to the mice via oral gavage (p.o.).

-

For intraperitoneal (i.p.) administration, adjust the vehicle and concentration as needed.

-

-

LPS Challenge: After a predetermined time following compound administration (e.g., 1 hour), induce an inflammatory response by injecting LPS (dissolved in sterile PBS) intraperitoneally at an appropriate dose (e.g., 1-5 mg/kg).

-

Sample Collection: At a specified time point post-LPS injection (e.g., 2-4 hours), collect blood samples via a suitable method (e.g., cardiac puncture, retro-orbital bleeding) for serum preparation.

-

Analysis:

-

Centrifuge the blood to separate the serum.

-

Measure the concentration of IL-1β in the serum using a commercially available ELISA kit, following the manufacturer's instructions.

-

Compare the IL-1β levels between the vehicle-treated and Hdac6-IN-13-treated groups to determine the anti-inflammatory effect.

-

Caption: Experimental workflow for assessing the in vivo efficacy of Hdac6-IN-13.

Disclaimer

This document is intended for research purposes only and does not constitute medical advice. Researchers should conduct their own literature review and pilot studies to optimize the dosage and experimental conditions for their specific mouse models and research questions. All animal experiments should be performed in accordance with institutional and national guidelines for the ethical use of animals.

References

Application Notes and Protocols for Hdac6-IN-13 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Hdac6-IN-13, a potent and selective inhibitor of histone deacetylase 6 (HDAC6), in a cell culture setting. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable results.

Introduction to Hdac6-IN-13

Hdac6-IN-13 is a small molecule inhibitor that demonstrates high selectivity for HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. Its substrates include non-histone proteins like α-tubulin and cortactin, making it a key regulator of cell motility, protein degradation, and immune responses. Due to its role in various pathological processes, including cancer and inflammatory diseases, selective inhibition of HDAC6 with compounds like Hdac6-IN-13 is an area of active investigation. In cell-based assays, Hdac6-IN-13 has been utilized at concentrations ranging from 0.1 to 20 µM.[1]

Solubility of Hdac6-IN-13

Proper dissolution is the first critical step in utilizing Hdac6-IN-13 for in vitro studies. The choice of solvent is paramount to maintaining the compound's stability and biological activity. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of Hdac6-IN-13 and other HDAC6 inhibitors.[2][3][4][5]

Table 1: Solubility Data for Hdac6-IN-13 and Structurally Similar HDAC6 Inhibitors

| Compound | Solvent | Solubility | Notes |

| Hdac6-IN-13 | DMSO | Refer to manufacturer's datasheet | Recommended primary solvent for stock solutions. |

| HDAC6 Inhibitor (General) | DMF | 30 mg/mL | [6] |

| DMSO | 30 mg/mL | [6] | |

| Ethanol | 30 mg/mL | [6] | |

| Hdac6-IN-21 | DMSO | 125 mg/mL | Requires sonication for complete dissolution.[3] |

| Hdac6-IN-26 | DMSO | 100 mg/mL | Requires sonication. Use freshly opened DMSO.[2] |

| Hdac6-IN-33 | DMSO | 100 mg/mL | Requires sonication and warming to 60°C.[5] |

Note: It is crucial to consult the manufacturer-specific datasheet for the exact solubility of your batch of Hdac6-IN-13.

Experimental Protocols

Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of Hdac6-IN-13 in DMSO. The molecular weight of Hdac6-IN-13 should be obtained from the supplier to perform accurate calculations.

Materials:

-

Hdac6-IN-13 powder

-

Anhydrous/molecular sieve-dried, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Equilibrate: Allow the vial of Hdac6-IN-13 powder to reach room temperature before opening to prevent condensation of moisture.

-

Weigh: Accurately weigh the desired amount of Hdac6-IN-13 powder using a calibrated analytical balance and place it in a sterile microcentrifuge tube.

-

Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)

-

-

Dissolve: Add the calculated volume of sterile DMSO to the tube containing the Hdac6-IN-13 powder.

-

Mix: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator water bath for short intervals to aid dissolution, being careful to avoid heating the solution.[3]

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation.[1][3]

-

Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3]

Preparation of Working Solutions for Cell Culture

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Procedure:

-

Thaw Stock Solution: Thaw one aliquot of the 10 mM Hdac6-IN-13 stock solution at room temperature.

-

Prepare Intermediate Dilution (Optional but Recommended): For achieving low micromolar or nanomolar final concentrations, it is advisable to first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in sterile cell culture medium or a buffered solution like PBS.

-

Prepare Final Working Solution: Serially dilute the stock or intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment. Mix gently by pipetting.

-

Treat Cells: Remove the existing medium from your cell cultures and replace it with the medium containing the final concentration of Hdac6-IN-13.

-

Incubate: Return the cells to the incubator for the desired treatment period.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general mechanism of HDAC6 and the experimental workflow for preparing Hdac6-IN-13 solutions.

Caption: General signaling role of HDAC6 and its inhibition by Hdac6-IN-13.

Caption: Workflow for dissolving Hdac6-IN-13 and preparing working solutions.

References

Application Notes and Protocols: Oral Administration and Bioavailability of HDAC6 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. A critical step in the preclinical development of any HDAC6 inhibitor is the characterization of its oral bioavailability and pharmacokinetic profile. This document provides a summary of key pharmacokinetic parameters for representative HDAC6 inhibitors and detailed protocols for their evaluation. While specific data for "Hdac6-IN-13" is not publicly available, the following information, based on other well-characterized HDAC6 inhibitors, serves as a practical guide for researchers in this field.

Quantitative Pharmacokinetic Data of Representative HDAC6 Inhibitors

The oral bioavailability and key pharmacokinetic parameters of HDAC6 inhibitors can vary significantly based on their chemical structure. The following tables summarize data for several representative compounds.

Table 1: Pharmacokinetic Parameters of ACY-1083 and ACY-1215 in Mice [1]

| Compound | Route of Administration | Dose | Brain to Plasma Ratio (1-h post-injection) | Key Finding |

| ACY-1083 | Not Specified | Not Specified | 0.63 | Readily penetrates the brain.[1] |

| ACY-1215 | Not Specified | Not Specified | Poor | Poorly penetrates the brain.[1] |

Table 2: Pharmacokinetic Properties of a Novel Aminopyrrolidinone-Based HDAC6 Inhibitor (Compound 33) [2]

| Parameter | Value |

| HDAC6 IC50 | 0.017 µM |

| In-cell Tubulin Acetylation EC50 | 0.30 µM |

| Selectivity over HDAC1-3 | >4000-fold |

| Selectivity over HDAC8 | 10-fold |

| Suitability | Favorable drug metabolism and pharmacokinetics properties for further development.[2] |

Table 3: In Vivo Antitumor Activity and Pharmacokinetics of Mercaptoacetamide-Based HDAC Inhibitors (6MAQH and 5MABMA) in Mice [3]

| Compound | Dose (i.p.) | Cmax (µmol/L) | Half-life (hours) | Clearance (L/h) | Area Under the Curve (µmol/L*hour) | Antitumor Activity |

| 6MAQH | 0.5 mg/Kg | 1.81 ± 0.34 | 2.2 ± 0.33 | 4.05 ± 0.15 | 4.97 ± 0.6 | Significant tumor regression.[3] |

| 5MABMA | 0.5 mg/Kg | Not Specified | 1.98 ± 0.21 | 4.87 ± 0.2 | 4.23 ± 0.43 | Significant tumor regression.[3] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the general procedure for determining the pharmacokinetic profile of an HDAC6 inhibitor following oral administration in mice.

Materials:

-

HDAC6 inhibitor (e.g., Hdac6-IN-13)

-

Vehicle for formulation (e.g., 0.5% methylcellulose in water)

-

Male BALB/c mice (or other appropriate strain), 8-10 weeks old

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Dosing Formulation: Prepare a homogenous suspension of the HDAC6 inhibitor in the chosen vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of the HDAC6 inhibitor formulation to a cohort of mice via oral gavage. A typical dose might range from 10 to 50 mg/kg.

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the HDAC6 inhibitor in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Brain Penetration Assessment

This protocol is designed to evaluate the ability of an HDAC6 inhibitor to cross the blood-brain barrier.

Materials:

-

Materials from the pharmacokinetic study protocol

-

Surgical tools for brain tissue collection

-

Homogenizer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Dosing: Administer the HDAC6 inhibitor to mice as described in the pharmacokinetic study protocol.

-

Tissue Collection: At a specific time point post-dose (e.g., 1 hour, corresponding to the expected Tmax), euthanize the mice and perfuse with ice-cold PBS to remove blood from the tissues.

-

Brain Extraction: Carefully dissect the brain and record its weight.

-

Tissue Homogenization: Homogenize the brain tissue in a known volume of PBS or another suitable buffer.

-

Sample Storage: Store the brain homogenate at -80°C until analysis.

-

Bioanalysis: Determine the concentration of the HDAC6 inhibitor in the brain homogenate and corresponding plasma samples using LC-MS/MS.

-

Brain-to-Plasma Ratio Calculation: Calculate the brain-to-plasma concentration ratio to assess the extent of brain penetration. A ratio greater than 1 suggests significant accumulation in the brain.

Visualizations

Caption: Experimental workflow for assessing oral bioavailability and brain penetration.

Caption: Simplified signaling pathway of HDAC6 inhibition.

References

- 1. Pharmacological inhibition of HDAC6 reverses cognitive impairment and tau pathology as a result of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of orally bioavailable aminopyrrolidinone histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hdac6-IN-13 in Primary Neuron Cultures

Initial Assessment: A comprehensive search for "Hdac6-IN-13" did not yield specific public data, application notes, or protocols for its use in primary neuron cultures. The information presented here is therefore based on the well-documented application of other selective HDAC6 inhibitors in similar experimental setups. Researchers should use this as a guide and perform initial dose-response experiments to determine the optimal concentration and incubation time for Hdac6-IN-13 in their specific primary neuron culture system.

Introduction to HDAC6 Inhibition in Neurons

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes within the nervous system. Unlike other HDACs that are typically found in the nucleus and regulate gene expression through histone modification, HDAC6's main substrates are non-histone proteins, most notably α-tubulin.

By deacetylating α-tubulin on lysine 40, HDAC6 influences microtubule stability and dynamics. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which is associated with enhanced microtubule stability, improved axonal transport, and neuroprotective effects.[1] This makes HDAC6 a compelling therapeutic target for a range of neurodegenerative diseases and neurological disorders. Selective HDAC6 inhibitors are valuable research tools to investigate the role of HDAC6 in neuronal health and disease.

Key Applications in Primary Neuron Cultures:

-

Neuroprotection Studies: Investigating the protective effects of HDAC6 inhibition against various neuronal insults, such as oxidative stress, excitotoxicity, and protein aggregation.[2][3]

-

Axonal Transport Analysis: Studying the impact of HDAC6 inhibition on the transport of mitochondria, vesicles, and other essential cargoes along axons.

-

Neurite Outgrowth and Regeneration: Assessing the potential of HDAC6 inhibitors to promote the growth and regeneration of neurites, the projections that form axons and dendrites.[2][4][5]

-

Synaptic Function and Plasticity: Exploring the role of HDAC6 in synapse formation, maintenance, and function.

Data Presentation: Efficacy of Selective HDAC6 Inhibitors in Primary Neurons

The following table summarizes quantitative data from studies using various selective HDAC6 inhibitors in primary neuron cultures. This data can serve as a reference for designing experiments with Hdac6-IN-13.

| Inhibitor | Neuron Type | Concentration Range | Incubation Time | Key Findings | Reference |

| Tubastatin A | Cortical Neurons | 1 µM | 24 hours | Increased α-tubulin acetylation, rescued axonal transport deficits. | [6] |

| ACY-738 | Cortical Neurons | 10 µM | Not Specified | Increased microtubule acetylation in the spinal cord of mouse models. | [7] |

| Trichostatin A (TSA) | Cortical Neurons | 0.66 µM | 24 hours | Protected neurons from oxidative stress. | [2][3] |

| MA-I & MA-II | Cortical Neurons | 10 µM | 24 hours | Protected against oxidative stress-induced neurodegeneration and promoted neurite outgrowth. | [2] |

Signaling Pathways and Experimental Workflows

HDAC6 Signaling Pathway in Neurons

Caption: Inhibition of HDAC6 by Hdac6-IN-13 prevents the deacetylation of α-tubulin, leading to more stable microtubules and enhanced axonal transport, which contributes to neuroprotection.

Experimental Workflow for Assessing Neuroprotection

Caption: A typical workflow for evaluating the neuroprotective effects of Hdac6-IN-13 against a neuronal stressor in primary neuron cultures.

Experimental Protocols

Protocol 1: Primary Neuron Culture

This protocol describes the basic steps for establishing primary cortical neuron cultures from embryonic rodents.

Materials:

-

Timed-pregnant rat or mouse (E18)

-

Dissection medium (e.g., Hibernate-E)

-

Digestion solution (e.g., Papain or Trypsin)

-

Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

-

Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

-

Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Euthanize the pregnant animal according to approved institutional guidelines.

-

Dissect the embryos and isolate the cortices in ice-cold dissection medium.

-

Mince the cortical tissue and incubate in the digestion solution at 37°C for the recommended time.

-

Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at the desired density onto coated culture vessels in pre-warmed plating medium.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO₂, changing half of the medium every 2-3 days.

Protocol 2: Neuroprotection Assay Using an MTT Assay

This protocol provides a method to quantify neuronal viability after treatment with Hdac6-IN-13 in the presence of an oxidative stressor.

Materials:

-

Primary neuron cultures (e.g., 7-10 days in vitro)

-

Hdac6-IN-13 stock solution (dissolved in DMSO)

-

Oxidative stress-inducing agent (e.g., Homocysteic acid (HCA) or hydrogen peroxide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate reader

Procedure:

-

Seed primary neurons in a 96-well plate at an appropriate density.

-

After the desired culture period, pre-treat the neurons with various concentrations of Hdac6-IN-13 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

Induce oxidative stress by adding HCA (e.g., 5 mM) to the culture medium.[2][3]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the control (untreated, non-stressed) cells.

Protocol 3: Western Blot for α-Tubulin Acetylation

This protocol details the detection of changes in α-tubulin acetylation levels following Hdac6-IN-13 treatment.

Materials:

-

Primary neuron cultures

-

Hdac6-IN-13 stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat primary neuron cultures with Hdac6-IN-13 at the desired concentrations and for the appropriate time.

-

Lyse the cells in ice-cold lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities to determine the relative level of acetylated α-tubulin.

References

- 1. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Effect of HDAC inhibitors on neuroprotection and neurite outgrowth in primary rat cortical neurons following ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Western Blot Analysis of Acetylated Tubulin Following Hdac6-IN-13 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response. A key non-histone substrate of HDAC6 is α-tubulin, a major component of microtubules. HDAC6 removes the acetyl group from the lysine 40 (K40) residue of α-tubulin, a post-translational modification associated with microtubule stability and dynamics.[1][2][3][4][5][6][7] Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin (hyperacetylation), which can be readily detected by Western blotting, providing a direct measure of inhibitor activity within the cell.[1][2][3][4][6]

Hdac6-IN-13 is a potent and highly selective inhibitor of HDAC6 with a reported IC50 of 0.019 µM.[8] Its selectivity makes it a valuable tool for studying the specific roles of HDAC6 in cellular pathways. These application notes provide a detailed protocol for treating cultured cells with Hdac6-IN-13 and subsequently performing a Western blot to detect changes in the acetylation status of α-tubulin.

Signaling Pathway of HDAC6 and Tubulin Acetylation

The acetylation of α-tubulin is a reversible process regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Specifically, HDAC6 is the primary enzyme responsible for the deacetylation of α-tubulin at the K40 residue. Inhibition of HDAC6 by compounds such as Hdac6-IN-13 blocks this deacetylation, leading to an accumulation of acetylated α-tubulin. This increase in acetylation is associated with more stable microtubules and can impact cellular processes such as intracellular transport.

Experimental Workflow